Multifidin II

Description

Based on contextual evidence from related pyridine-derived ligands and transition metal complexes, it is inferred to be a multidentate ligand system incorporating pyridine or substituted pyridine moieties. Such ligands are pivotal in catalysis and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula |

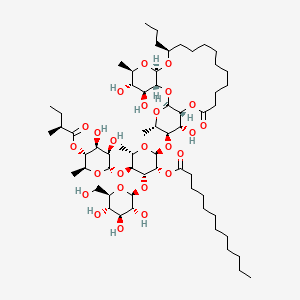

C61H106O25 |

|---|---|

Molecular Weight |

1239.5 g/mol |

IUPAC Name |

[(2S,3R,4R,5S,6S)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S)-2-methylbutanoyl]oxyoxan-2-yl]oxy-6-methyl-2-[[(1R,3S,5S,6R,7R,8R,20S,22R,24R,25S,26S)-7,25,26-trihydroxy-5,24-dimethyl-10-oxo-20-propyl-2,4,9,21,23-pentaoxatricyclo[20.4.0.03,8]hexacosan-6-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] dodecanoate |

InChI |

InChI=1S/C61H106O25/c1-9-12-13-14-15-16-19-22-26-30-40(64)81-55-54(86-58-46(70)43(67)42(66)38(31-62)79-58)51(84-57-47(71)45(69)49(34(6)75-57)82-56(73)32(4)11-3)36(8)77-61(55)83-50-35(7)76-60-53(48(50)72)80-39(63)29-25-23-20-17-18-21-24-28-37(27-10-2)78-59-52(85-60)44(68)41(65)33(5)74-59/h32-38,41-55,57-62,65-72H,9-31H2,1-8H3/t32-,33+,34-,35-,36-,37-,38+,41+,42+,43-,44-,45-,46+,47+,48+,49-,50-,51-,52+,53+,54+,55+,57-,58-,59-,60-,61-/m0/s1 |

InChI Key |

IIJCXEQLISCMRO-LFFYALTMSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@@H]1[C@@H]([C@H]([C@@H](O[C@H]1O[C@H]2[C@@H](O[C@@H]3[C@@H]([C@@H]2O)OC(=O)CCCCCCCCC[C@@H](O[C@H]4[C@H](O3)[C@H]([C@@H]([C@H](O4)C)O)O)CCC)C)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC(=O)[C@@H](C)CC)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1C(C(C(OC1OC2C(OC3C(C2O)OC(=O)CCCCCCCCCC(OC4C(O3)C(C(C(O4)C)O)O)CCC)C)C)OC5C(C(C(C(O5)C)OC(=O)C(C)CC)O)O)OC6C(C(C(C(O6)CO)O)O)O |

Synonyms |

multifidin II |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally comparable to Multifidin II based on coordination chemistry and ligand design principles:

Key Comparisons:

- Ligand Flexibility : Unlike rigid Schiff bases in Mn(II) and Cu(II) complexes, this compound is hypothesized to feature a more flexible pyridine-derived backbone, enabling adaptive metal coordination .

Physicochemical Properties

Data from supplementary tables in and highlight critical parameters for comparison:

Insights :

- This compound’s predicted broader pH stability aligns with hybrid ligands in , which balance phosphine and alkene donor groups for robustness .

- Conductivity values suggest moderate ionic character, consistent with chloride-containing complexes in .

Mechanistic and Functional Contrasts

- Synthetic Routes : Schiff base complexes (e.g., [Mn₂LCl₄]) are synthesized via condensation of aldehydes and amines , whereas phosphine-alkene hybrids (e.g., [Ni₂L(PPh₃)₂Cl₂]) require stepwise ligand-metal assembly . This compound may employ a hybrid approach, as suggested by ’s focus on modular ligand design.

Q & A

Q. What methodological approaches are essential for establishing the structural identity of Multifidin II?

To confirm structural identity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) and high-resolution mass spectrometry (HRMS). Ensure purity via HPLC with UV/Vis or ELSD detection, and cross-validate results with X-ray crystallography if crystalline forms are obtainable. Document synthesis steps meticulously, including reagent sources, reaction conditions, and purification methods (e.g., column chromatography gradients) to enable reproducibility .

Q. How should researchers design initial biological activity assays for this compound?

Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs or computational docking predictions. Use dose-response curves (IC₅₀/EC₅₀ calculations) with positive and negative controls. Validate findings across multiple biological replicates and orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to minimize false positives .

Advanced Research Questions

Q. How can researchers reconcile contradictory pharmacological data for this compound across studies?

Conduct a systematic review to identify variability sources:

- Compare assay conditions (e.g., buffer pH, incubation time, cell lines).

- Analyze compound stability under experimental conditions (e.g., light, temperature).

- Use meta-regression to assess the influence of study design (e.g., in vitro vs. in vivo models). Highlight principal contradictions by applying dialectical analysis (e.g., distinguishing methodological artifacts from true biological variability) .

Q. What mixed-methods strategies optimize this compound’s synthesis yield while elucidating reaction mechanisms?

Integrate quantitative kinetic studies (e.g., time-course HPLC monitoring) with qualitative mechanistic probes (e.g., isotopic labeling, DFT calculations). Employ a sequential exploratory design:

Q. How should researchers design experiments to probe this compound’s off-target effects in complex biological systems?

Combine multi-omics approaches (proteomics, metabolomics) with phenotypic screening in disease-relevant models (e.g., 3D organoids). Use CRISPR-Cas9 knockouts or RNAi to validate target specificity. Employ bioinformatics tools (e.g., STRING, KEGG) to map interaction networks and prioritize pathways for functional validation .

Methodological Guidance

Q. What statistical frameworks are robust for analyzing dose-dependent toxicity of this compound?

Apply nonlinear regression models (e.g., Hill equation) to derive LD₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-dimensional data (e.g., transcriptomics), implement false discovery rate (FDR) correction and principal component analysis (PCA) to reduce dimensionality .

Q. How can researchers ensure reproducibility in this compound’s preclinical studies?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Publish raw spectral data (NMR, MS) in open repositories.

- Detail animal protocols (ARRIVE guidelines) and cell-line authentication.

- Share code for computational analyses (e.g., docking scripts) via GitHub .

Data Interpretation & Validation

Q. What strategies validate the proposed biosynthetic pathway of this compound?

Use isotope feeding experiments (¹³C-glucose) with LC-MS/MS to trace precursor incorporation. Knock out candidate genes in the hypothesized pathway (e.g., P450 enzymes) and compare metabolite profiles via untargeted metabolomics. Validate enzyme activity in vitro using recombinant proteins .

Q. How to address discrepancies between computational predictions and experimental results for this compound’s binding affinity?

Reassess docking parameters (e.g., solvation effects, protein flexibility) using molecular dynamics simulations. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics and thermodynamics. Cross-reference with mutagenesis studies to confirm key residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.